molecular formula C17H34N2O B8748013 1-[4-(Heptylamino)butyl]azepan-2-one CAS No. 113855-12-2

1-[4-(Heptylamino)butyl]azepan-2-one

Cat. No. B8748013
M. Wt: 282.5 g/mol
InChI Key: TYFXNAAIIYNZPS-UHFFFAOYSA-N
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Patent
US04882359

Procedure details

A mixture of 0.88 g of 60% sodium hydride and 200 ml of dry toluene was incorporated dropwise with a solution of 2.26 g of azacycloheptane-2-one in toluene, heated under reflux for one hour, thereafter incorporated with 17.3 g of 1,4-dibromobutane, further refluxed for 18 hours and then filtered to remove insoluble materials to obtain a filtrate. The thus obtained filtrate was washed with water, dried, freed from the solvent by distillation off at reduced pressure and then finally distilled to obtain an oily substance. A mixture of 3.92 g of the thus obtained oily substance, 1.82 g of n-heptylamine and 50 ml of benzene was incorporated dropwise with 2.64 g of 1,8-diazabicyclo [5,4,0] undecene-7 (DBU) in benzene and agitated at room temperature for a whole day. The thus obtained reaction mixture (liquid state) was washed with water, dried, freed from the solvent by distillation off at reduced pressure and then finally distilled to obtain 3.16 g of colorless 1-[4-(n-heptylamino) butyl] azacycloheptane-2-one having the following appearance, column temperature and analysis:
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
1.82 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
1,8-diazabicyclo [5,4,0] undecene-7
Quantity
2.64 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10].Br[CH2:12][CH2:13][CH2:14][CH2:15]Br.[CH2:17]([NH2:24])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>C1(C)C=CC=CC=1.C1C=CC=CC=1>[CH2:17]([NH:24][CH2:12][CH2:13][CH2:14][CH2:15][N:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.26 g
Type
reactant
Smiles
N1C(CCCCC1)=O
Step Three
Name
Quantity
17.3 g
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
1.82 g
Type
reactant
Smiles
C(CCCCCC)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
1,8-diazabicyclo [5,4,0] undecene-7
Quantity
2.64 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at room temperature for a whole day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate
WASH
Type
WASH
Details
The thus obtained filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation off at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
finally distilled
CUSTOM
Type
CUSTOM
Details
to obtain an oily substance
CUSTOM
Type
CUSTOM
Details
The thus obtained reaction mixture (liquid state)
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation off at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
finally distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)NCCCCN1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.